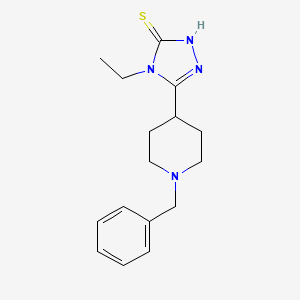

5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide

Übersicht

Beschreibung

5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide (5-BPE-4E-4H-TZH) is a synthetic hydrosulfide compound derived from the piperidine ring. This molecule is a member of the piperidine family, which is a heterocyclic aromatic compound composed of five carbon atoms and one nitrogen atom. This hydrosulfide is used in various scientific research applications due to its unique properties. It has been studied for its potential use in drug development, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Molecular Stabilities and Docking Studies

Research on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the chemical , emphasizes their potential as epidermal growth factor receptor (EGFR) inhibitors, demonstrating significant anti-cancer properties. The studies include molecular docking to understand the interaction with the EGFR binding pocket, highlighting the importance of these compounds in developing new cancer treatments (Karayel, 2021).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis and spectral analysis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, which share structural similarities with the compound . These derivatives exhibited moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (Khalid et al., 2016).

Enzyme Inhibition for Antidepressant Development

Investigations into the oxidative metabolism of Lu AA21004, a novel antidepressant, revealed insights into the metabolic pathways involving cytochrome P450 and other enzymes. This study, although not directly related to the specified compound, exemplifies the broader research interest in understanding how similar compounds are metabolized in the human body, potentially contributing to the development of new therapeutic agents (Hvenegaard et al., 2012).

Biological Evaluation and Molecular Docking

Further research includes the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives, which underwent screening against enzymes like butyrylcholinesterase (BChE). Molecular docking studies were conducted to evaluate ligand-BChE binding affinity, showing these compounds' potential in exploring treatments for diseases related to enzyme dysfunction (Khalid et al., 2016).

Antimicrobial and Surface Activity

The antimicrobial and surface activity of 1,2,4-triazole derivatives was also studied, highlighting the importance of these compounds in developing new antimicrobial and surface-active agents. This research demonstrates the versatility of triazole derivatives in scientific applications beyond direct therapeutic use (El-Sayed, 2006).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar structure, such as 4-benzylpiperidine, have been found to act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Mode of Action

Based on the structural similarity to 4-benzylpiperidine, it can be hypothesized that this compound may interact with its targets (potentially monoamine transporters) to increase the release of monoamines such as dopamine and norepinephrine .

Biochemical Pathways

Given the potential role of this compound as a monoamine releasing agent, it could be involved in modulating the monoaminergic pathways, which play crucial roles in various physiological functions including mood regulation, reward processing, and executive functions .

Result of Action

If this compound acts similarly to 4-benzylpiperidine, it could potentially enhance monoaminergic transmission, which could have various effects depending on the specific monoamine that is increased and the region of the brain where this increase occurs .

Eigenschaften

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4S/c1-2-20-15(17-18-16(20)21)14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVPVTHTKCSAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333700 | |

| Record name | 3-(1-benzylpiperidin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide | |

CAS RN |

866134-79-4 | |

| Record name | 3-(1-benzylpiperidin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(1,4-dimethylpiperazin-2-yl)methyl]but-2-enamide](/img/structure/B2832669.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2832675.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)

![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)

![6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2832685.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2832687.png)

![2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2832690.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2832691.png)